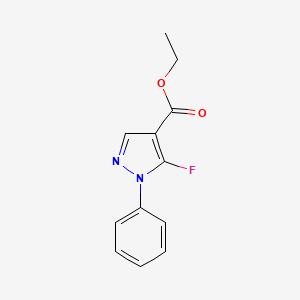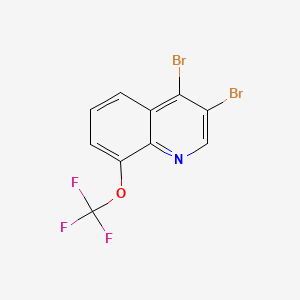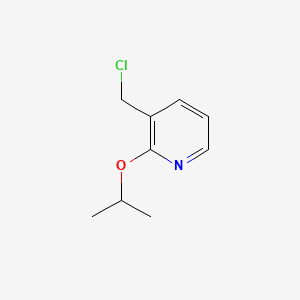
3-(Chloromethyl)-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.科学的研究の応用
Preparation and X-ray Structure of Iodylpyridines
3-(Chloromethyl)-2-isopropoxypyridine is structurally related to 2-iodylpyridines, which have been synthesized from their iodopyridine counterparts using oxidizing agents. These compounds, including 2-iodyl-3-isopropoxypyridine, demonstrate interesting reactivity, such as serving as recyclable reagents for sulfide and alcohol oxidation. The structural characteristics and reactivity of these compounds have been elucidated through X-ray diffraction analysis, highlighting their potential in synthetic organic chemistry (Yoshimura et al., 2011).
Luminescent Agents for Biological Imaging
Mitochondrial Targeting with Luminescent Agents
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent compound, has demonstrated its utility in fluorescence microscopy by specifically accumulating in mitochondria. This marks a novel application of 3MLCT luminescent agents in targeting cellular components for imaging purposes, showcasing the potential of related chloromethylpyridine derivatives in biological research (Amoroso et al., 2008).
Polymer Chemistry Applications
Development of Dialkylaminopyridine Catalysts
Research into dialkylaminopyridines, which can be efficiently synthesized from cyanopyridines, has led to the creation of solid-phase catalysts through selective alkylation with chloromethyl polystyrene. These catalysts are particularly effective in acylating hindered alcohols, illustrating the utility of chloromethylpyridine derivatives in enhancing polymer chemistry processes (Deratani et al., 1987).
Nanocomposite Synthesis
Polymer/TiO2 Nanocomposites
The synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites has been described, involving in situ radical polymerization and subsequent functionalization with TEMPO groups. This work highlights the role of chloromethylpyridine derivatives in creating advanced materials with potential applications in nanotechnology and materials science (Jaymand, 2011).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc.
将来の方向性
This involves predicting or suggesting future research directions or applications of the compound based on its properties and activities.
特性
IUPAC Name |
3-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOYBFHPLLXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734158 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-isopropoxypyridine | |
CAS RN |
1248614-20-1 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

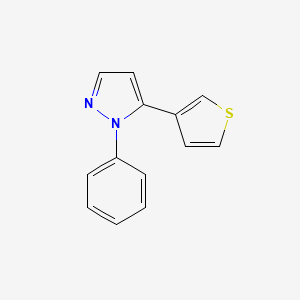
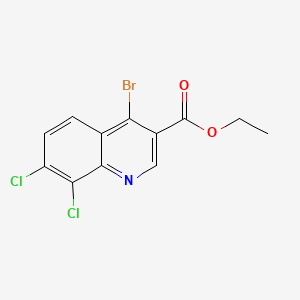
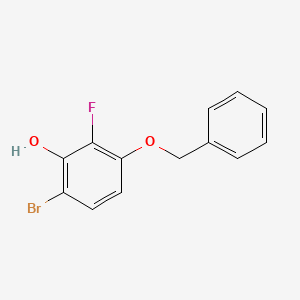
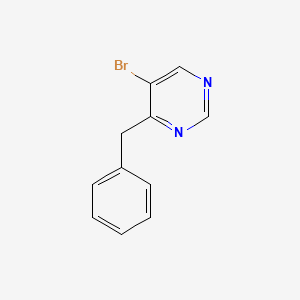
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
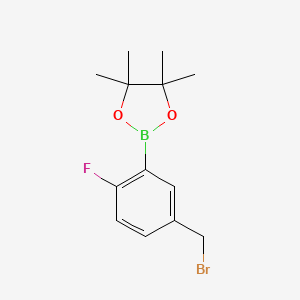
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
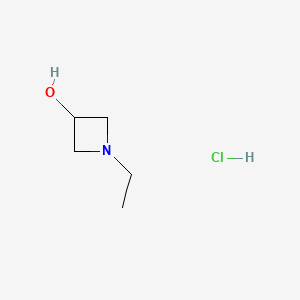

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

